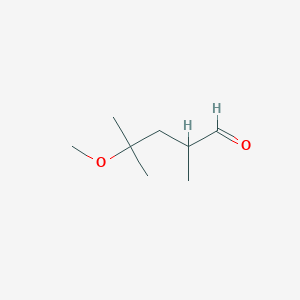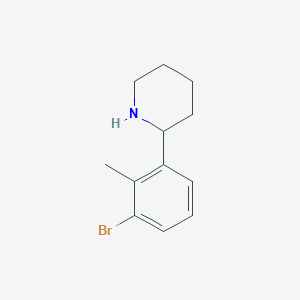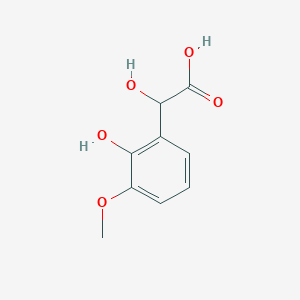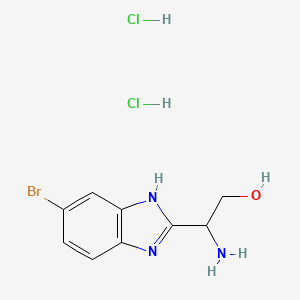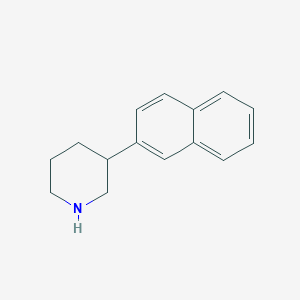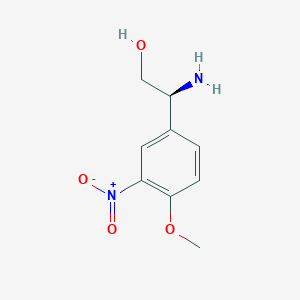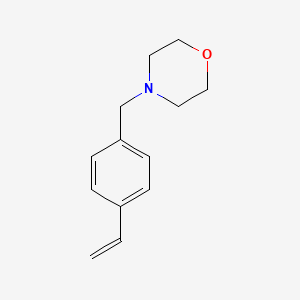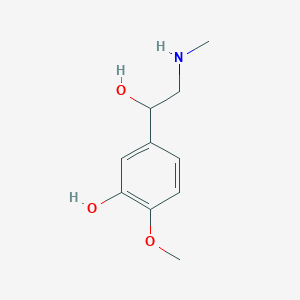
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol is a chemical compound with the molecular formula C9H13NO3 It is a derivative of phenol and contains both hydroxyl and amino functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Hydroxylation: Introduction of a hydroxyl group at the desired position on the aromatic ring.
Amination: Introduction of the amino group through a reaction with a suitable amine, such as methylamine.
Methoxylation: Introduction of the methoxy group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using automated reactors. The process typically includes:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dehydroxylated products.
Substitution: Formation of substituted phenols and amines.
科学研究应用
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as metabolism, growth, or apoptosis.
相似化合物的比较
Similar Compounds
4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol: A catecholamine with similar functional groups.
®-2,3-Dihydroxy-5-(1-Hydroxy-2-(Methylamino)ethyl)benzenesulfonic acid: Another compound with hydroxyl and amino groups on an aromatic ring.
Uniqueness
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
29866-04-4 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
5-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-10(14-2)8(12)5-7/h3-5,9,11-13H,6H2,1-2H3 |
InChI 键 |
CZGUNVJNJNWOCT-UHFFFAOYSA-N |
规范 SMILES |
CNCC(C1=CC(=C(C=C1)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)

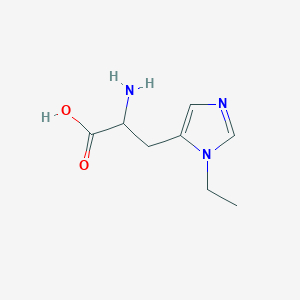


![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)

